Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate
Overview
Description
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Researchers have explored the synthesis of various compounds involving benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, focusing on their antimicrobial properties. For instance, Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were screened for their antibacterial and antifungal activity properties, showcasing the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Elgemeie et al., 2017).
Molecular Docking and In Vitro Screening
Another avenue of research involves molecular docking and in vitro screening of this compound derivatives. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These studies help in understanding the interaction between these compounds and target proteins, which is crucial for drug development (Flefel et al., 2018).
Catalysis in Organic Synthesis
This compound and its derivatives also find application in catalysis. Wu et al. (2014) explored the use of 2-(2-Hydrazinecarbonyl)pyridine N-oxides, derived from pyrrole-2-carbohydrazides and pyridine N-oxides, as ligands for copper powder-catalyzed N-arylation of imidazoles with aryl halides in water. This signifies the role of these compounds in facilitating organic synthesis reactions (Wu et al., 2014).
Corrosion Inhibition
Research by Raheem and Shihab (2022) delved into the synthesis of new pyridinium bromide derivatives inhibitors, including this compound derivatives. Their study focused on the corrosion inhibition properties for meld steel in acidic solutions, highlighting another industrial application of these compounds (Raheem & Shihab, 2022).
Properties
IUPAC Name |
benzyl N-[6-(hydrazinecarbonyl)pyridin-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-18-13(19)11-7-4-8-12(16-11)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,18,19)(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLEDQMHDYUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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